molecular formula C8H5NO4 B14491511 3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 63315-59-3

3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B14491511
CAS No.: 63315-59-3
M. Wt: 179.13 g/mol
InChI Key: OOPFCCJAWGMGBX-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one is a bicyclic compound featuring a unique structural framework. This compound is characterized by the presence of a hydroxyl group at the third position, a nitro group at the fourth position, and a ketone group at the seventh position. The bicyclo[4.2.0]octa-1,3,5-triene core structure is notable for its rigidity and the potential for interesting chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one can be achieved through a multi-step process. One common approach involves the initial formation of the bicyclo[4.2.0]octa-1,3,5-triene core, followed by functional group modifications.

    Formation of the Bicyclo[4.2.0]octa-1,3,5-triene Core: This can be achieved through a tandem catalytic process involving rhodium complexes.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols

Properties

CAS No.

63315-59-3

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

3-hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one

InChI

InChI=1S/C8H5NO4/c10-7-1-4-2-8(11)6(9(12)13)3-5(4)7/h2-3,11H,1H2

InChI Key

OOPFCCJAWGMGBX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C1=O)[N+](=O)[O-])O

Origin of Product

United States

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